molecular formula C8H11FN2 B13038834 (1S)-1-(4-fluorophenyl)ethane-1,2-diamine

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13038834
M. Wt: 154.18 g/mol
InChI Key: GWWSYDOECKBUGG-MRVPVSSYSA-N
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Description

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethylenediamine.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or methanol are commonly used.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. Automation and process optimization are key to efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a ligand in enzyme studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the amine groups can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chlorophenyl)ethane-1,2-diamine
  • (1S)-1-(4-bromophenyl)ethane-1,2-diamine
  • (1S)-1-(4-methylphenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and metabolic resistance of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

GWWSYDOECKBUGG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)F

Origin of Product

United States

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